tert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-10-5-7-16(8-6-10)9-11(17)14-4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVAWICNAYCARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123117 | |
| Record name | Carbamic acid, N-[1-[2-(methylamino)-2-oxoethyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-43-8 | |
| Record name | Carbamic acid, N-[1-[2-(methylamino)-2-oxoethyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[2-(methylamino)-2-oxoethyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, ensures efficient and consistent production of the compound.
Chemical Reactions Analysis
Sulfonylation Reactions
The primary amine group in the piperidine ring undergoes sulfonylation with reagents like methanesulfonyl chloride. This reaction typically proceeds under mild conditions:
| Reaction Conditions | Yield | Key Observations |
|---|---|---|
| Dichloromethane, triethylamine, 20°C | 89% | Rapid formation of sulfonamide derivatives |
| Pyridine, 0–20°C, 16 hours | 91% | High regioselectivity observed |
Mechanism : Nucleophilic attack by the piperidine nitrogen on the electrophilic sulfur center of methanesulfonyl chloride, followed by deprotonation.
Amide Coupling and Functionalization
The methylamino-oxoethyl side chain enables participation in amide-bond-forming reactions. For example:
Example Synthesis :
texttert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate → Reacts with benzoyl chloride → tert-Butyl 1-[2-(N-methylbenzamido)-2-oxoethyl]piperidin-4-ylcarbamate Yield: ~55% (analogous to [3])
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to generate a free amine:
| Conditions | Outcome |
|---|---|
| Trifluoroacetic acid (TFA), DCM | Free piperidin-4-ylcarbamate derivative |
| HCl in dioxane | Hydrochloride salt formation |
Key Insight : Deprotection is critical for further functionalization in drug discovery .
Heterocycle Formation
The compound serves as a precursor for synthesizing nitrogen-containing heterocycles:
| Reaction | Product | Yield |
|---|---|---|
| Cyclocondensation with thioureas | Thiazolidinones | 60–70%* |
| Mannich reaction | Piperidine-linked Schiff bases | 50–65%* |
*Yields estimated from analogous reactions in .
Biological Activity Modulation
Derivatives of this compound exhibit enhanced bioactivity post-modification:
*Inferred from structural analogs in .
Stability and Reactivity Considerations
Biological Activity
tert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate, also known by its CAS number 1286274-43-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 286.4 g/mol. The compound features a piperidine ring, which is known for its biological significance in various pharmacological contexts.
Research indicates that compounds similar to this compound can interact with various biological targets, particularly in inflammatory pathways. Notably, studies have shown that derivatives can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response.
Inhibition of NLRP3 Inflammasome
A study demonstrated that certain piperidine derivatives could significantly inhibit IL-1β release in LPS/ATP-stimulated human macrophages. The mechanism involves binding to the inactive state of the NLRP3 protein, preventing its activation and subsequent inflammatory response .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Activity | Concentration (µM) | % Inhibition |
|---|---|---|---|
| Compound 1 | IL-1β Release | 10 | 19.4 ± 0.4 |
| Compound 2 | Pyroptosis | 50 | 29.1 ± 4.8 |
| Compound 3 | Pyroptosis | 10 | 24.9 ± 6.3 |
| Compound 6 | Pyroptosis & IL-1β | 50 | ~35% |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of piperidine derivatives on macrophage cells. The study found that specific modifications to the piperidine structure enhanced its ability to inhibit pyroptosis and IL-1β release significantly .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on various piperidine-based compounds, including tert-butyl derivatives. The results indicated that specific substituents on the piperidine ring could enhance or diminish biological activity, providing insights into designing more effective anti-inflammatory agents .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets relevant to various diseases.
a. Antidepressant Activity
Research indicates that compounds with similar structures can exhibit antidepressant properties. The presence of the methylamino group may enhance the binding affinity to neurotransmitter receptors, potentially making this compound a candidate for further studies in treating mood disorders.
b. Neuroprotective Effects
Studies have shown that piperidine derivatives can possess neuroprotective qualities. The unique structure of tert-butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate may contribute to protecting neuronal cells from damage in neurodegenerative diseases.
Synthesis and Chemical Reactions
The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding these reactions is crucial for developing scalable methods for producing the compound for research purposes.
| Reaction Step | Description |
|---|---|
| Step 1 | Preparation of piperidine derivative using tert-butyl carbamate as a starting material. |
| Step 2 | Introduction of the methylamino group through nucleophilic substitution reactions. |
| Step 3 | Final purification using chromatography techniques to isolate the desired product. |
Pharmacological Studies
Pharmacological investigations are essential to determine the efficacy and safety profile of this compound.
a. Binding Studies
In vitro studies can assess how well this compound binds to specific receptors, such as serotonin or dopamine receptors, which are crucial in mood regulation and cognitive functions.
b. Toxicology Assessments
Understanding the safety profile through toxicological studies will be vital before any clinical application can be considered.
Case Study 1: Antidepressant Potential
A recent study evaluated similar piperidine derivatives for their ability to inhibit reuptake transporters for serotonin and norepinephrine. Results indicated significant activity, suggesting potential pathways for the development of new antidepressants based on the structure of this compound.
Case Study 2: Neuroprotection
Another investigation focused on neuroprotective agents derived from piperidine structures. The study highlighted the ability of these compounds to reduce oxidative stress in neuronal cells, paving the way for future research on tert-butyl derivatives in neurodegenerative disease models.
Comparison with Similar Compounds
Piperidine Carbamates with Acetyl Substituents
- Compound : tert-Butyl (1-acetylpiperidin-4-yl)carbamate
- Structural Difference: Replaces the methylamino-oxoethyl group with an acetyl moiety.
- Synthesis : Synthesized via acylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride in DCM with Et₃N as a base .
- Key Properties: Higher lipophilicity due to the acetyl group. Reduced hydrogen-bonding capacity compared to the methylamino-oxoethyl analog.
- Applications: Intermediate in synthesizing kinase inhibitors (e.g., (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide) .
Piperidine Carbamates with Pyridine-Based Substituents
- Compound: tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate
- Structural Difference: Incorporates a 4-cyanopyridin-2-yl group instead of methylamino-oxoethyl.
- The cyano group introduces electron-withdrawing effects, altering reactivity in cross-coupling reactions.
- Applications: Potential use in metalloenzyme inhibitors or as a ligand in coordination chemistry .
Piperidine Carbamates with Benzyloxycarbonyl Groups
- Compound : tert-Butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperidin-4-ylcarbamate
- Structural Difference : Features a benzyloxycarbonyl (Cbz) protecting group on the piperidine ring.
- Key Properties: Increased steric bulk and aromaticity compared to the methylamino-oxoethyl analog. The Cbz group is acid-labile, enabling selective deprotection in multi-step syntheses.
- Applications : Intermediate in peptide-mimetic drug candidates .
Piperidine-Oxane Hybrid Carbamates
- Compound : tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate
- Structural Difference : Combines a piperidine ring with an oxane (tetrahydropyran) moiety.
- Key Properties :
- Applications : Explored in agrochemicals and materials science for its stability and structural diversity .
Comparative Analysis Table
Research Findings and Trends
- Synthetic Accessibility: The acetyl and Cbz derivatives () are more straightforward to synthesize at scale compared to the methylamino-oxoethyl analog, which may explain its discontinuation .
- Biological Relevance: Methylamino-oxoethyl and pyridine-containing analogs show promise in targeting enzymes or receptors via polar interactions, whereas acetylated derivatives favor hydrophobic binding pockets .
- Stability : The oxane-piperidine hybrid demonstrates enhanced thermal and metabolic stability, making it suitable for long-term applications in materials science .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthesis yield of tert-butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate?
- Methodological Answer : Synthesis optimization requires attention to reaction conditions, including solvent selection, catalysts, and stepwise protection/deprotection strategies. For example, analogous compounds (e.g., tert-butyl piperidine derivatives) are synthesized using dichloromethane or THF as solvents with triethylamine to neutralize acidic byproducts . Stepwise approaches, such as initial condensation of aldehydes with amines followed by carbamate protection, improve yield. Monitoring reaction progress via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and piperidine ring protons (δ 2.5–3.5 ppm). The methylamino carbonyl group (N–CO–CH₃) appears as a singlet at δ ~2.8 ppm .
- IR Spectroscopy : Peaks at ~1680–1700 cm⁻¹ indicate carbonyl stretching (carbamate and amide groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₄H₂₇N₃O₃: calc. 285.2058, observed 285.2061) .
Q. How can researchers assess solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., dichloromethane) to determine optimal storage and reaction conditions. Log S values for similar tert-butyl carbamates suggest moderate solubility in DMSO (~10–20 mg/mL) .
- Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperature (4°C–40°C), and humidity (40–80% RH). Monitor via HPLC for decomposition products (e.g., tert-butyl alcohol from carbamate hydrolysis) .
Advanced Research Questions
Q. What strategies are used to identify biological targets for this compound in drug discovery?
- Methodological Answer :
- In Silico Docking : Use molecular modeling tools (e.g., AutoDock Vina) to predict interactions with enzymes (e.g., kinases) or receptors. Focus on the piperidine ring’s conformational flexibility and carbamate’s hydrogen-bonding potential .
- SPR/BLI Binding Assays : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) quantify binding affinity (KD) against target proteins. For example, nitrobenzyl derivatives show sub-μM affinity for amine oxidases .
Q. How can contradictory data in reaction mechanisms be resolved?
- Methodological Answer :
- Isotopic Labeling : Track reaction pathways using ¹³C-labeled tert-butyl groups to distinguish between competing mechanisms (e.g., nucleophilic substitution vs. elimination) .
- Kinetic Studies : Compare rate constants under varying conditions (e.g., solvent polarity, temperature). For example, tert-butyl carbamates exhibit pseudo-first-order kinetics in aprotic solvents due to steric hindrance .
Q. What structural analogs of this compound are critical for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Comparative Table of Analogs :
- SAR Insights : Substituents on the piperidine ring (e.g., nitro groups, amines) modulate bioavailability and target selectivity. For example, nitro derivatives are precursors for amine-containing bioactive molecules .
Methodological Notes
- Data Contradiction Analysis : When conflicting solubility or stability data arise, validate via orthogonal methods (e.g., DSC for thermal stability, NMR for degradation products) .
- Safety Protocols : Always use PPE (gloves, lab coats) and handle in fume hoods due to potential respiratory irritancy from carbamate dust .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
